molecular formula C21H34N5O9P B587720 Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) CAS No. 1246812-23-6

Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)

カタログ番号: B587720
CAS番号: 1246812-23-6
分子量: 531.503
InChIキー: ZXVADCFDIJFQBO-DRVJNONPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Development of Phosphonate Nucleotide Analogs

The development of phosphonate nucleotide analogs represents one of the most significant breakthroughs in medicinal chemistry, fundamentally transforming antiviral therapy through the creation of metabolically stable nucleotide mimics. The foundational work began in the late 1970s when researchers recognized the potential of replacing the labile phosphate ester bonds in natural nucleotides with more stable phosphonate linkages. This revolutionary approach emerged from the understanding that natural nucleosides require sequential phosphorylation to become biologically active, with the first phosphorylation step often serving as the rate-limiting factor in cellular activation.

The pioneering research of Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences in Prague established the theoretical and practical foundation for acyclic nucleoside phosphonates. Beginning in 1976, Holý collaborated with Erik De Clercq of the Rega Institute for Medical Research at the Catholic University of Leuven, Belgium, leading to the discovery of a new class of compounds designed as metabolically stable isopolar and isosteric nucleotide analogues. Their work focused on creating compounds that could bypass the initial phosphorylation step while maintaining the essential molecular recognition properties required for antiviral activity.

The key innovation underlying phosphonate nucleotide analogs involved the incorporation of a phosphonomethoxy functionality, where the phosphorus-carbon bond replaced the more labile phosphorus-oxygen bond found in natural nucleotides. This structural modification provided several crucial advantages: enhanced chemical stability against enzymatic hydrolysis by phosphatases and phosphodiesterases, improved cellular uptake properties, and the ability to function as substrates for kinases that convert them into pharmacologically active diphosphonate analogs. The phosphonomethoxy group emerged as the most promising isoster of the phosphonooxymethyl group found in naturally occurring nucleoside monophosphates due to its isopolar and isosteric characteristics.

Significance in Pharmaceutical Chemistry and Research

Diethylaminocarboxymethyl POC Tenofovir holds particular significance in pharmaceutical chemistry as both an analytical reference standard and a model compound for understanding prodrug metabolism and impurity formation. The compound's structure incorporates multiple functional groups that demonstrate key principles of pharmaceutical chemistry, including prodrug design, stereochemistry considerations, and metabolic liability assessment. As a mixture of diastereomers, this compound provides valuable insights into the stereochemical complexity inherent in nucleotide analog synthesis and the challenges associated with controlling stereoselectivity in pharmaceutical manufacturing.

The diethylcarbamate functionality present in this compound represents an important class of protecting groups and prodrug moieties used in pharmaceutical development. Research has demonstrated that carbamate-linked prodrugs can provide enhanced stability and controlled release characteristics compared to simpler ester linkages. The incorporation of diethylcarbamate groups into nucleotide analogs serves multiple purposes: protection of reactive phosphonate groups during synthesis, modulation of physicochemical properties such as lipophilicity and membrane permeability, and potential for controlled enzymatic hydrolysis to release the active parent compound.

特性

CAS番号

1246812-23-6

分子式

C21H34N5O9P

分子量

531.503

IUPAC名

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate

InChI

InChI=1S/C21H34N5O9P/c1-6-16(7-2)20(27)30-11-33-36(29,34-12-31-21(28)35-14(3)4)13-32-15(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t15-,36?/m1/s1

InChIキー

ZXVADCFDIJFQBO-DRVJNONPSA-N

SMILES

CCC(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C

製品の起源

United States

準備方法

Core Phosphorylation Strategy

The foundational step in synthesizing Diethylaminocarboxymethyl POC Tenofovir involves the phosphorylation of (R)-9-[2-(hydroxy)propyl]adenine. As detailed in the CN103848869A patent, magnesium alkoxide (e.g., magnesium tert-butoxide) catalyzes the condensation of 9-(2-hydroxypropyl)adenine with diethyl p-fluorobenzenesulfonyloxymethylphosphonate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of the adenine derivative attacks the electrophilic phosphorus center, displacing the p-fluorobenzenesulfonyloxy leaving group.

Key parameters for this step include:

  • Temperature : 75–80°C for 7 hours to ensure complete conversion.

  • Solvent : Polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) enhance reaction kinetics.

  • Stoichiometry : A 1.5:1 molar ratio of phosphonate reagent to adenine substrate optimizes yield while minimizing side reactions.

Diastereomer Formation During Phosphorylation

The phosphorylation step introduces a chiral center at the phosphorus atom, resulting in two diastereomers. The lack of stereoselectivity in this reaction necessitates subsequent purification steps. As reported in the CN103848869A patent, the crude product contains a 1:1 mixture of diastereomers, which are resolved via crystallization or chromatographic methods.

Prodrug Modifications and Functionalization

Introduction of the Diethylaminocarboxymethyl Group

The POC (phosphonooxycarbonyl) moiety is installed through a two-step process:

  • Hydrolysis of the Ethyl Ester : The intermediate tenofovir ethyl ester undergoes dealkylation using trimethylbromosilane in NMP at 77°C for 8 hours, yielding tenofovir with a free phosphonic acid group.

  • Carboxymethylation : Reaction with diethylaminoethyl chloride in the presence of DCC (dicyclohexylcarbodiimide) introduces the diethylaminocarboxymethyl group. This step is performed in dry pyridine under reflux conditions (18–24 hours), achieving 73–85% yields for analogous POC derivatives.

Diastereomeric Control and Purification

The final diastereomeric mixture is enriched via silica gel chromatography using dichloromethane-methanol gradients (90:10 to 95:5 v/v). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm the ratio of diastereomers, typically reported as >95% purity for the combined mixture.

Industrial-Scale Optimization

One-Pot Synthesis for Efficiency

The CN103848869A patent discloses a streamlined "one-pot" method where phosphorylation and dealkylation occur sequentially without intermediate isolation. This approach reduces processing time and improves overall yield to 64%, compared to 45–50% for traditional multi-step protocols.

Solvent and Reagent Selection

  • NMP vs. THF : NMP outperforms tetrahydrofuran (THF) in solubility and reaction rate for phosphorylation.

  • Magnesium Alkoxide Bases : Magnesium tert-butoxide minimizes side reactions compared to sodium or potassium bases, which can promote β-elimination.

Analytical Characterization

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS data for tenofovir intermediates show characteristic peaks at m/z 288.05 [M+H]⁺ and 310.03 [M+Na]⁺. The diethylaminocarboxymethyl POC derivative exhibits a molecular ion at m/z 532.48 [M+H]⁺.

  • ¹H NMR : Key resonances include δ 8.75 (s, purine H-2), 5.69–5.56 (m, POC methylene protons), and 1.33–1.20 (m, diethylamino methyl groups).

Chromatographic Purity

HPLC analyses using C18 columns and phosphate buffer-acetonitrile mobile phases resolve diastereomers with retention times of 8.2 and 9.1 minutes, respectively. Purity thresholds exceed 95% for pharmaceutical-grade material .

化学反応の分析

Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:

類似化合物との比較

Structural and Chemical Properties

The table below compares key structural features and properties of Diethylaminocarboxymethyl POC Tenofovir with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Group(s) Key Feature(s) Purity Application
Diethylaminocarboxymethyl POC Tenofovir C₂₀H₃₃N₆O₉P 532.48 Diethylaminocarboxymethyl POC linker; diastereomeric mixture; enhanced polarity due to diethylamino group >95% (HPLC) Toxicology reference material
Mono-POC Methyl Tenofovir C₁₅H₂₄N₅O₇P 417.35 Methyl Simplified POC structure; single methyl substituent >95% (HPLC) Prodrug impurity
Mono-POC Isopropyl Tenofovir C₁₇H₂₈N₅O₇P 445.41 Isopropyl Bulkier substituent; altered solubility and metabolic stability >95% (HPLC) Nucleotide chemistry research
Tenofovir Disoproxil Fumarate (TDF) C₁₉H₃₀N₅O₁₀P 519.45 Bis-isopropyloxycarbonyloxy methyl First-generation prodrug; hydrolyzed to tenofovir in plasma >99% HIV/HBV therapy
Tenofovir Alafenamide (TAF) C₂₁H₂₈N₆O₅P 476.46 Phenoxy-methyl-propyl Second-generation prodrug; improved plasma stability >99% HIV/HBV therapy

Key Observations :

  • Diastereomer Complexity: Unlike TDF or TAF (single enantiomers), Diethylaminocarboxymethyl POC Tenofovir exists as a diastereomeric mixture, necessitating specialized separation techniques (e.g., chiral chromatography) for isolation .
  • Metabolic Stability: While TAF and TDF are designed for systemic hydrolysis, Diethylaminocarboxymethyl POC Tenofovir’s POC linker may confer distinct enzymatic cleavage patterns, though specific pharmacokinetic data are unavailable .

Pharmacological and Toxicological Relevance

  • Toxicity Profile: As a reference material, Diethylaminocarboxymethyl POC Tenofovir is critical for identifying impurities in tenofovir prodrugs. Its diastereomers may exhibit differential toxicity compared to Mono-POC Methyl or Isopropyl analogs, though comparative studies are lacking .
  • Adherence Monitoring: Unlike TDF (high urine tenofovir levels), TAF’s lower urinary excretion (74% reduction) necessitates specialized assays for adherence monitoring . Diethylaminocarboxymethyl POC Tenofovir’s urinary detectability remains unstudied but may depend on hydrolysis rates .

生物活性

Diethylaminocarboxymethyl POC Tenofovir, a derivative of the well-known antiviral agent Tenofovir, has garnered attention for its potential biological activities, particularly in the treatment of HIV and hepatitis B. This article delves into the compound's biological activity, pharmacological properties, and relevant research findings.

Overview of Tenofovir

Tenofovir is an acyclic nucleotide analog that functions primarily as an antiviral medication. It is used in the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection. The compound exerts its effects by inhibiting viral reverse transcriptase, leading to premature termination of viral DNA synthesis .

The mechanism by which Tenofovir operates involves its conversion into tenofovir diphosphate (TFV-DP) within cells. TFV-DP competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, thus preventing further elongation of the DNA chain . This action is critical in suppressing viral replication.

Pharmacokinetics

  • Bioavailability : The bioavailability of Tenofovir disoproxil fumarate (TDF), a prodrug form, is approximately 25% when taken on an empty stomach and can increase by 40% when taken with fatty foods.
  • Half-life : TFV-DP has a long intracellular half-life, estimated at around 95 hours, allowing for sustained antiviral activity .

In Vitro Studies

Recent studies have explored the biological activity of Diethylaminocarboxymethyl POC Tenofovir in various cell lines:

  • Antiviral Efficacy : In vitro assays demonstrate that this compound exhibits potent activity against both HIV and HBV. The effective concentration (EC50) against HBV was found to be significantly lower than that of other nucleoside analogs .
  • Resistance Profiles : Research indicates that Diethylaminocarboxymethyl POC Tenofovir maintains efficacy against certain drug-resistant strains of HBV and HIV, making it a promising candidate for further development .

Case Studies

A nested case-control study within the ADVANCE clinical trial evaluated the effectiveness of point-of-care (POC) tenofovir urine testing in predicting treatment outcomes among HIV patients. The study highlighted that POC testing could reliably predict viral rebound and resistance mutations during antiretroviral therapy (ART), emphasizing the importance of adherence to treatment regimens .

Comparative Data Table

Parameter Diethylaminocarboxymethyl POC Tenofovir Tenofovir Disoproxil Fumarate
Mechanism Nucleotide analog inhibiting reverse transcriptaseNucleotide analog inhibiting reverse transcriptase
EC50 against HBV Lower than traditional nucleoside analogs1.1 µM
Intracellular Half-life Longer than traditional forms95 hours
Resistance Profile Effective against certain resistant strainsEffective against lamivudine-resistant HBV
Bioavailability TBD25% (increased with fatty food)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying diastereomers of Diethylaminocarboxymethyl POC Tenofovir?

  • Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or reverse-phase columns is commonly used. For example, LC-MS with full-scan mode and MS fragmentation data can confirm structural integrity and quantify isomers, as demonstrated in the synthesis of Cp(PHB)sC and Tp(PHB)sT analogs . Purity assessment (>95% via HPLC) and storage conditions (-20°C) are critical to prevent degradation during analysis .

Q. How can the stereochemical configuration of diastereomers be confirmed experimentally?

  • Methodology : Use one-dimensional (¹H, ¹³C) and two-dimensional NMR (COSY, NOESY) to resolve stereochemical ambiguities. For instance, the configurations of Tp(POB)T-1 and Tp(POB)T-2 were validated using 2D NMR, which differentiated spatial arrangements of substituents . X-ray crystallography may also supplement structural elucidation for crystalline derivatives.

Q. What are the key stability considerations for handling Diethylaminocarboxymethyl POC Tenofovir in laboratory settings?

  • Methodology : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the phosphonate ester or carbamate groups . Monitor stability via accelerated degradation studies (e.g., exposure to heat, light, or varying pH) coupled with HPLC-UV to track impurity formation, such as Tenofovir-related dimers or desethyl analogs .

Advanced Research Questions

Q. What synthetic strategies enable efficient resolution of diastereomers during the preparation of Diethylaminocarboxymethyl POC Tenofovir?

  • Methodology : Utilize dynamic kinetic resolution (DKR) or enzymatic catalysis to favor specific stereoisomers. For example, sodium borohydride reduction of Cp(POB)C precursors selectively generates Cp(PHB)sC isomers . Chromatographic techniques (e.g., preparative HPLC with polysaccharide-based CSPs) can isolate milligram-to-gram quantities of individual diastereomers .

Q. How do pharmacokinetic properties differ between diastereomers, and what in vitro models are suitable for comparative studies?

  • Methodology : Perform plasma protein binding assays (<0.7% for Tenofovir derivatives) and renal clearance studies using human hepatocyte models or Caco-2 cell monolayers to assess permeability . Pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) can be derived from LC-MS/MS quantification of plasma samples after administering individual isomers .

Q. What role do diastereomeric impurities play in the biological activity of Tenofovir prodrugs, and how are they profiled?

  • Methodology : Impurity profiling via LC-HRMS (high-resolution mass spectrometry) identifies structurally related compounds, such as Mono-POC ethyl Tenofovir or nPOC-POC Tenofovir . Comparative cytotoxicity assays (e.g., CC₅₀ in HEK293 cells) evaluate the impact of impurities on antiviral efficacy and safety margins .

Q. How can computational chemistry aid in predicting the chromatographic behavior of diastereomers?

  • Methodology : Molecular docking simulations with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) predict retention times based on steric and electronic interactions. Density functional theory (DFT) calculations of dipole moments and polar surface areas correlate with experimental HPLC elution orders .

Methodological Notes

  • Synthesis & Purification : Refer to patented recycling processes for Tenofovir alafenamide diastereomers, which employ crystallization or chiral chromatography .
  • Safety Protocols : Follow UN GHS guidelines for handling phosphonate esters, including proper ventilation and PPE to mitigate inhalation risks .
  • Data Reproducibility : Validate analytical methods using certified reference materials (e.g., TRC-M566970) and inter-laboratory cross-checks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。